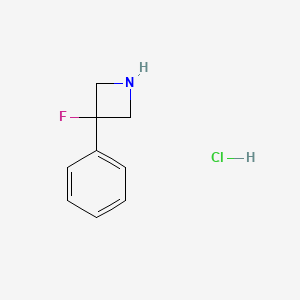3-Fluoro-3-phenylazetidine hydrochloride
CAS No.: 1126650-56-3
Cat. No.: VC2398361
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1126650-56-3 |
|---|---|
| Molecular Formula | C9H11ClFN |
| Molecular Weight | 187.64 g/mol |
| IUPAC Name | 3-fluoro-3-phenylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H |
| Standard InChI Key | IPIWGIZBRPGHKT-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |
| Canonical SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |
Introduction
CHEMICAL IDENTITY AND PROPERTIES
Basic Information
3-Fluoro-3-phenylazetidine hydrochloride is a salt form of 3-fluoro-3-phenylazetidine. It is characterized by a four-membered nitrogen-containing ring (azetidine) with fluorine and phenyl substituents at the 3-position, along with hydrochloride salt formation at the nitrogen atom .
Chemical Identifiers
The compound has been assigned multiple identifiers in chemical databases, allowing for its precise identification in research and commerce.
Table 1: Chemical Identifiers of 3-Fluoro-3-phenylazetidine Hydrochloride
| Parameter | Value |
|---|---|
| CAS Number | 104223-56-5 |
| Alternative CAS Number | 1126650-56-3 |
| Molecular Formula | C₉H₁₁ClFN |
| Alternative Formula Representation | C₉H₁₀FN·HCl |
| Canonical SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |
| InChI | InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H21H |
| InChI Key | IPIWGIZBRPGHKT-UHFFFAOYSA-N |
Note: The compound appears in databases with two different CAS numbers, which may reflect different registration events or slight differences in structure interpretation .
Physical and Chemical Properties
The physical and chemical properties of 3-fluoro-3-phenylazetidine hydrochloride determine its behavior in various chemical reactions and its potential applications.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 187.642 g/mol |
| Exact Mass | 187.056 |
| Polar Surface Area (PSA) | 12.03000 |
| LogP | 2.58540 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
| Flash Point | Not Available |
The compound's moderate LogP value of 2.58540 suggests a balance between hydrophilic and lipophilic properties, which could be beneficial for pharmaceutical applications where membrane permeability is important .
MOLECULAR STRUCTURE AND SPECTROSCOPIC DATA
Structural Features
3-Fluoro-3-phenylazetidine hydrochloride possesses a distinctive structure with several key features:
-
A four-membered azetidine ring, which introduces ring strain and enhanced reactivity
-
A fluorine atom at the 3-position, which impacts the electronic properties of the molecule
-
A phenyl substituent, contributing to the compound's lipophilicity and potential for π-π interactions
-
Hydrochloride salt formation at the nitrogen atom, improving water solubility compared to the free base
Nuclear Magnetic Resonance (NMR) Data
While specific NMR data for 3-fluoro-3-phenylazetidine hydrochloride is limited in the provided search results, related compounds in the patent information provide insight into the characteristic signals expected for azetidine derivatives .
For similar azetidine compounds, proton NMR (¹H-NMR) typically shows distinctive patterns:
-
Azetidine ring protons often appear as doublets between δ 4.0-4.6 ppm
-
The coupling constants (J values) for these protons are typically in the range of 9.8-12.5 Hz
-
Phenyl protons would be expected in the aromatic region (δ 7.0-8.0 ppm)
SYNTHESIS AND PREPARATION
Synthetic Approaches
The synthesis of 3-fluoro-3-phenylazetidine hydrochloride typically involves a multi-step process. Based on patent information, fluorination of azetidine derivatives is a key step in producing 3-fluoro azetidine compounds .
A general synthetic approach may involve:
-
Preparation of a suitably protected azetidine precursor
-
Introduction of the phenyl group at the 3-position
-
Selective fluorination using appropriate fluorinating agents
-
Deprotection and salt formation
Protection and Deprotection Strategies
During synthesis, the azetidine nitrogen often requires protection to prevent side reactions. Common protecting groups include:
-
tert-Butyloxycarbonyl (Boc) group
-
Benzyloxycarbonyl (Cbz) group
-
Methoxycarbonyl group
These protecting groups can later be removed under appropriate conditions to yield the free azetidine, which can then be converted to the hydrochloride salt .
APPLICATIONS AND RESEARCH SIGNIFICANCE
Role as a Building Block
3-Fluoro-3-phenylazetidine hydrochloride serves as an important reagent in the preparation of 3-fluoro azacyclanes and other specialized nitrogen-containing compounds . Its value stems from several factors:
-
The strained four-membered azetidine ring provides unique reactivity patterns
-
The fluorine substituent introduces specific electronic effects and potential for hydrogen bonding
-
The phenyl group offers opportunities for further functionalization through aromatic substitution reactions
-
The hydrochloride salt form typically provides improved stability and solubility in polar solvents
Research Context
COMPARISON WITH RELATED COMPOUNDS
Structural Analogs
Understanding 3-fluoro-3-phenylazetidine hydrochloride in the context of related compounds provides insight into structure-activity relationships and chemical reactivity patterns.
Table 3: Comparison of 3-Fluoro-3-phenylazetidine Hydrochloride with Related Compounds
| Compound | Structural Difference | Key Property Distinction |
|---|---|---|
| 3-Phenylazetidine | Lacks fluorine at 3-position | Less electronegative; different reactivity profile |
| 3-Fluoro-3-phenylazetidine (free base) | Not in salt form | Lower water solubility; higher lipophilicity |
| 3-Methyl-3-phenylazetidine | Methyl instead of fluorine | Different electronic effects; altered steric profile |
| 4-Membered azetidine ring compounds | Various substituents | Share strained ring properties but different functionalities |
| 3-Membered aziridine analogs | Smaller ring size | More strain; enhanced reactivity in nucleophilic attacks |
The comparison with 3-methyl-3-phenylazetidine is particularly informative, as it demonstrates how substituting a methyl group with fluorine can significantly alter the electronic properties while maintaining similar steric effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume